3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile
Description
3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile is a substituted benzonitrile derivative characterized by a tertiary amine group (2-methylbutan-2-ylamino) attached via a methylene bridge to the benzene ring at the meta position.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-[(2-methylbutan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-13(2,3)15-10-12-7-5-6-11(8-12)9-14/h5-8,15H,4,10H2,1-3H3 |
InChI Key |
URXLXFUQAVATLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Methylbutan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile and related benzonitrile derivatives:
Key Observations:
- Branching and Amine Type: The target compound features a tertiary amine due to the 2-methylbutan-2-yl group, whereas 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile () has a secondary amine, altering steric and electronic properties.
- Substituent Bulk: The 3,5-di-tert-butylphenolic derivative () exhibits enhanced crystallinity (P21/c space group, Z=4) due to its rigid Schiff base structure, contrasting with the flexible alkylamine chains in the target compound.
Physicochemical Properties
- Crystallinity: The 3,5-di-tert-butylphenolic analog () crystallizes in a monoclinic system (a=14.897 Å, b=15.684 Å, β=97.86°), while alkylamine-substituted benzonitriles (e.g., ) are likely liquids or amorphous solids at room temperature due to reduced molecular rigidity.
- Solubility: The nitrile group confers moderate polarity, but bulky tert-butyl () or halogenated aryl groups () may reduce aqueous solubility compared to alkylamine analogs.
Biological Activity
3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, characterized by the presence of a 2-methylbutan-2-yl amino group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
The structure of this compound allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : The nitrile group can be reduced to an amine group.
- Substitution : The amino group can be replaced by other nucleophiles.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxides | KMnO4, CrO3 |
| Reduction | Conversion to primary/secondary amines | LiAlH4, H2 (catalyst) |
| Substitution | Formation of substituted derivatives | OH-, Cl-, Br- |
Biological Activity
Research has indicated that this compound may interact with various biological targets, potentially modulating their activity. The following sections summarize key findings regarding its biological activity.
The compound likely interacts with specific enzymes or receptors, leading to modulation of biochemical pathways. The precise mechanisms remain under investigation, but initial studies suggest potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzonitrile, similar to this compound, exhibited antimicrobial properties against various pathogens. This suggests a potential role in developing new antimicrobial agents .
- Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines showed that certain analogs of benzonitrile could induce apoptosis, indicating potential anti-cancer properties .
- Enzyme Inhibition Studies : Research indicated that compounds with similar structures inhibited key enzymes involved in metabolic pathways, suggesting that this compound could act as an enzyme inhibitor .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
